6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is an organic compound with the molecular formula C9H17N5O . It’s a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of this compound typically starts from triazine. The chloride ion of the compounds reacts with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N5O/c1-4-10-7-12-8 (11-5-2)14-9 (13-7)15-6-3/h4-6H2,1-3H3, (H2,10,11,12,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.27 . It’s a powder at room temperature .Scientific Research Applications
Tribological and Anticorrosion Behavior
A study by Wu et al. (2017) synthesized novel xanthate-containing triazine derivatives and investigated their application as additives in water-glycol base fluid for tribological and anticorrosion purposes. The additives demonstrated significant improvements in friction-reducing and antiwear performances of water-glycol, indicating their potential use in enhancing the lubrication and corrosion resistance of metal surfaces in industrial applications. The formation of complex tribofilms on the contact metal surfaces contributed to the reduction of friction coefficient and wear rate in the friction system (Wu, Y., He, Zhongyi, Zeng, Xiangqiong, Ren, T., Vries, E. G., & Heide, E.).
Synthetic Chemistry and Reactions
Boger and Dang (1988) conducted a comprehensive investigation into the inverse electron demand Diels-Alder reactions of triazine derivatives, suitable for the preparation of functionalized pyrimidines. This research highlighted the versatility of triazine derivatives in synthetic chemistry, enabling the generation of complex molecular structures potentially useful in pharmaceuticals and material science (Boger, D., & Dang, Q.).
Another study by Reisacher et al. (2019) explored the bioorthogonal labeling of DNA by PCR using triazine-modified nucleotides. This research demonstrated the efficiency of triazine derivatives in bioconjugation and labeling techniques, offering new avenues for biological research and diagnostic applications (Reisacher, Ulrike, Groitl, Bastian, Strasser, Ralf, Cserép, G., Kele, P., & Wagenknecht, H.).
Safety and Hazards
When handling 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine, it’s important to avoid contact with skin, eyes, and respiratory tract . Appropriate personal protective equipment, such as gloves and safety glasses, should be worn . The compound should be handled in a well-ventilated area to avoid inhalation of gases or vapors . It should also be kept away from flammable materials, oxidizers, and acidic substances .
properties
IUPAC Name |
6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-4-10-7-12-8(11-5-2)14-9(13-7)15-6-3/h4-6H2,1-3H3,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUZDQKHGHVXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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